2-[(6-Chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoic acid 2-[(6-Chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoic acid
Brand Name: Vulcanchem
CAS No.: 327097-31-4
VCID: VC3978412
InChI: InChI=1S/C18H13ClO5/c1-10(18(21)22)23-16-9-15-13(7-14(16)19)12(8-17(20)24-15)11-5-3-2-4-6-11/h2-10H,1H3,(H,21,22)
SMILES: CC(C(=O)O)OC1=C(C=C2C(=CC(=O)OC2=C1)C3=CC=CC=C3)Cl
Molecular Formula: C18H13ClO5
Molecular Weight: 344.7 g/mol

2-[(6-Chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoic acid

CAS No.: 327097-31-4

Cat. No.: VC3978412

Molecular Formula: C18H13ClO5

Molecular Weight: 344.7 g/mol

* For research use only. Not for human or veterinary use.

2-[(6-Chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoic acid - 327097-31-4

Specification

CAS No. 327097-31-4
Molecular Formula C18H13ClO5
Molecular Weight 344.7 g/mol
IUPAC Name 2-(6-chloro-2-oxo-4-phenylchromen-7-yl)oxypropanoic acid
Standard InChI InChI=1S/C18H13ClO5/c1-10(18(21)22)23-16-9-15-13(7-14(16)19)12(8-17(20)24-15)11-5-3-2-4-6-11/h2-10H,1H3,(H,21,22)
Standard InChI Key IHPVIWJZZRTWJJ-UHFFFAOYSA-N
SMILES CC(C(=O)O)OC1=C(C=C2C(=CC(=O)OC2=C1)C3=CC=CC=C3)Cl
Canonical SMILES CC(C(=O)O)OC1=C(C=C2C(=CC(=O)OC2=C1)C3=CC=CC=C3)Cl

Introduction

Chemical Structure and Nomenclature

Structural Characterization

The compound features a coumarin backbone (2H-chromen-2-one) substituted at the 6-position with chlorine, the 4-position with a phenyl group, and the 7-position with a propanoic acid moiety via an ether linkage. The IUPAC name, 2-[(6-Chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoic acid, reflects this substitution pattern . Key structural identifiers include:

  • SMILES: CC(C(=O)O)OC1=C(C=C2C(=CC(=O)OC2=C1)C3=CC=CC=C3)Cl\text{CC(C(=O)O)OC1=C(C=C2C(=CC(=O)OC2=C1)C3=CC=CC=C3)Cl}

  • InChIKey: IHPVIWJZZRTWJJ-UHFFFAOYSA-N\text{IHPVIWJZZRTWJJ-UHFFFAOYSA-N}

The planar chromen-2-one system facilitates π-π interactions, while the chlorine and phenyl groups enhance lipophilicity. The propanoic acid side chain introduces potential for hydrogen bonding and salt formation .

Crystallographic and Conformational Data

While experimental crystallographic data are unavailable, predicted collision cross-section (CCS) values for adducts derived from ion mobility spectrometry provide insights into its gas-phase conformation :

Adductm/zPredicted CCS (Ų)
[M+H]⁺345.05245173.4
[M+Na]⁺367.03439189.7
[M-H]⁻343.03789178.4

These values suggest a moderately compact structure, with sodium adducts exhibiting larger CCS due to ion-dipole interactions .

Synthesis and Purification

Synthetic Routes

The compound is typically synthesized via nucleophilic substitution on a pre-functionalized coumarin scaffold. A common approach involves:

  • Chlorination: Introduction of chlorine at the 6-position of 4-phenylcoumarin using reagents like SOCl2\text{SOCl}_2 or NCS\text{NCS}.

  • Etherification: Reaction of the 7-hydroxyl group with 2-bromopropanoic acid under basic conditions .

An intermediate, ethyl 2-((6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy)propanoate (CAS 1109311), is often isolated before hydrolysis to the final carboxylic acid .

Purification and Characterization

Purification is achieved via recrystallization from ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane). Purity is verified using:

  • HPLC: Reverse-phase C18 columns with UV detection at 254 nm.

  • NMR: Characteristic signals include a singlet for the coumarin carbonyl (δ160165ppm\delta \approx 160–165 \, \text{ppm}) and doublets for aromatic protons .

Physicochemical Properties

Thermodynamic and Solubility Profiles

Key properties include:

PropertyValueSource
Melting PointNot reported
logP (Predicted)~3.2 (Moderately lipophilic)Calculated
pKa (Carboxylic acid)~4.5 (Estimated)
SolubilityLow in water; soluble in DMSO, DMF

The compound’s low aqueous solubility necessitates formulation with co-solvents (e.g., PEG 400) for biological studies .

Biological Activity and Applications

Industrial Applications

  • Organic synthesis: As a building block for fluorescent dyes or metal-chelating agents .

  • Photodynamic therapy: Coumarin derivatives are explored as photosensitizers .

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